

Spectroscopic Profile of (E)-m-Coumaric Acid: A Technical Guide

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Compound of Interest

Compound Name: (E)-m-Coumaric acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-m-Coumaric acid**, also known as trans-3-hydroxycinnamic acid. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry, natural product analysis, and drug development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **(E)-m-Coumaric acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **(E)-m-Coumaric Acid**

Atom Number	Chemical Shift (δ) in ppm	Multiplicity
H-2	7.305	Multiplet
H-4	7.143	Doublet
H-5	6.897	Doublet of Doublets
H-6	7.059	Singlet
H- α	6.462	Doublet
H- β	7.305	Multiplet

Solvent: D₂O, Reference: DSS

Table 2: ¹³C NMR Spectroscopic Data for (E)-m-Coumaric Acid^[1]

Atom Number	Chemical Shift (δ) in ppm
C-1	133.029
C-2	122.937
C-3	158.543
C-4	116.615
C-5	143.189
C-6	127.178
C- α	119.326
C- β	139.606
C=O	178.42

Solvent: D₂O, Reference: DSS^[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for m-Coumaric Acid

Wavenumber (cm ⁻¹)	Assignment
~3400-2500	O-H stretch (carboxylic acid and phenol), C-H stretch (aromatic and vinyl)
~1680	C=O stretch (conjugated carboxylic acid)
~1630	C=C stretch (alkene)
~1600, 1580, 1450	C=C stretch (aromatic ring)
~1300	O-H bend (phenol)
~1250	C-O stretch (phenol)
~980	=C-H bend (trans-alkene)

Note: The provided data is for 3-hydroxycinnamic acid; the stereochemistry was not explicitly stated in the source.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for m-Coumaric Acid

m/z	Interpretation
164	[M] ⁺ (Molecular Ion)
147	[M-OH] ⁺
119	[M-COOH] ⁺
91	[C ₇ H ₇] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **(E)-m-Coumaric acid**.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- A sample of **(E)-m-Coumaric acid** (typically 5-10 mg) is accurately weighed.
- The sample is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
- A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, is added for chemical shift calibration.
- The solution is thoroughly mixed until the sample is completely dissolved.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve high homogeneity.
- For ¹H NMR, a standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

- The spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the internal standard (DSS or TMS at 0.00 ppm).
- Integration of the ^1H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(E)-m-Coumaric acid**.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **(E)-m-Coumaric acid** sample is placed directly on the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded.
- The sample spectrum is then recorded. The spectrometer scans the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).
- Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **(E)-m-Coumaric acid**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

- A dilute solution of **(E)-m-Coumaric acid** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- For GC-MS analysis, the sample may be derivatized (e.g., with a silylating agent like BSTFA) to increase its volatility.

Data Acquisition (Electron Ionization - EI):

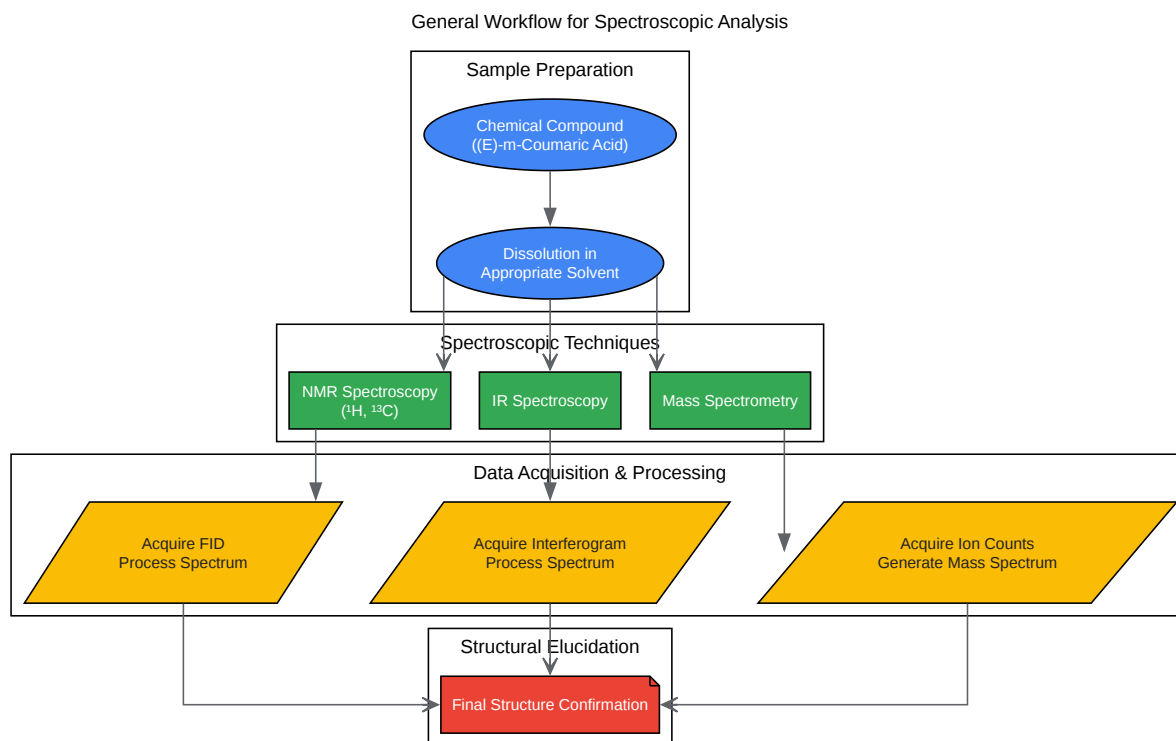
- The sample is introduced into the ion source of the mass spectrometer.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

Data Processing:

- A mass spectrum is generated, which is a plot of ion abundance versus m/z .
- The molecular ion peak ($[M]^+$) is identified to determine the molecular weight.
- The fragmentation pattern is analyzed to gain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(E)-m-Coumaric acid**.



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References

- 1. bmse000093 Trans-3-Hydroxycinnamic Acid at BMRB [bmrb.io]
- To cite this document: BenchChem. [Spectroscopic Profile of (E)-m-Coumaric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088165#e-m-coumaric-acid-spectroscopic-data-nmr-ir-ms]

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